N-(4-fluorophenyl)-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide
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Overview
Description
N-(4-fluorophenyl)-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide is a heterocyclic compound that features a thiazole ring, a pyridine ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the fluorophenyl and pyridinyl groups. One common method involves the cyclization of appropriate precursors under basic conditions. For example, the reaction of 2-aminothiazole with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and increase efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
N-(4-fluorophenyl)-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-cancer and anti-inflammatory drugs.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a fluorescent probe.
Agrochemicals: It is explored for its potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it could act as an inhibitor of phosphodiesterase enzymes, which play a role in various biological processes .
Comparison with Similar Compounds
Similar Compounds
4-fluorophenyl)-2-pyridinylmethanol: Shares the fluorophenyl and pyridinyl groups but lacks the thiazole ring.
Pyrazolo[1,5-a]pyrimidines: These compounds also feature a fused heterocyclic system and are used in similar applications.
Uniqueness
N-(4-fluorophenyl)-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or unique electronic characteristics .
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-methyl-2-pyridin-2-yl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3OS/c1-10-14(15(21)20-12-7-5-11(17)6-8-12)22-16(19-10)13-4-2-3-9-18-13/h2-9H,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLXALAOQMEHPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=N2)C(=O)NC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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